

# Spectroscopic Profile of 4-(Trimethylsilyl)morpholine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Trimethylsilyl)morpholine

Cat. No.: B079675

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **4-(Trimethylsilyl)morpholine**, a versatile organosilicon compound. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-(Trimethylsilyl)morpholine**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
3.550	t	O-CH <sub>2</sub>
2.827	t	N-CH <sub>2</sub>
0.044	s	Si-(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Data for the  $^{13}\text{C}$  NMR spectrum of **4-(Trimethylsilyl)morpholine** is not readily available in the public domain and spectral databases searched.

### Table 3: Infrared (IR) Spectroscopic Data

A detailed peak list for the infrared spectrum of **4-(Trimethylsilyl)morpholine** is not available in the public domain spectral databases. However, the spectrum is typically acquired as a neat liquid film. Key expected absorptions based on the structure would include:

- C-H stretching (alkane):  $\sim 2960\text{--}2850\text{ cm}^{-1}$
- Si-C stretching:  $\sim 1250\text{ cm}^{-1}$  and  $\sim 840\text{ cm}^{-1}$
- C-O-C stretching:  $\sim 1115\text{ cm}^{-1}$
- C-N stretching:  $\sim 1070\text{ cm}^{-1}$

### Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained using electron ionization (EI) at 70 eV. The table below lists the major fragments and their relative intensities.

m/z	Relative Intensity (%)	Tentative Fragment Assignment
159	71.6	[M] <sup>+</sup> (Molecular Ion)
144	74.5	[M - CH <sub>3</sub> ] <sup>+</sup>
101	83.4	[M - Si(CH <sub>3</sub> ) <sub>3</sub> + H] <sup>+</sup> or [C <sub>4</sub> H <sub>9</sub> NO] <sup>+</sup>
100	16.8	[M - Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> or [C <sub>4</sub> H <sub>8</sub> NO] <sup>+</sup>
86	100.0	[M - Si(CH <sub>3</sub> ) <sub>3</sub> - CH <sub>2</sub> ] <sup>+</sup> or [C <sub>3</sub> H <sub>6</sub> NO] <sup>+</sup>
73	81.0	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
59	52.4	[Si(CH <sub>3</sub> ) <sub>2</sub> H] <sup>+</sup>
57	28.9	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
45	22.3	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
43	11.3	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR Spectroscopy:** A solution of **4-(Trimethylsilyl)morpholine** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). The spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

**<sup>13</sup>C NMR Spectroscopy:** A more concentrated solution of **4-(Trimethylsilyl)morpholine** (approximately 20-50 mg) in CDCl<sub>3</sub> (~0.7 mL) is typically required. The spectrum is acquired on a 100 MHz NMR spectrometer with proton decoupling. TMS is used as the internal reference (δ

0.00 ppm). A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons.

## Infrared (IR) Spectroscopy

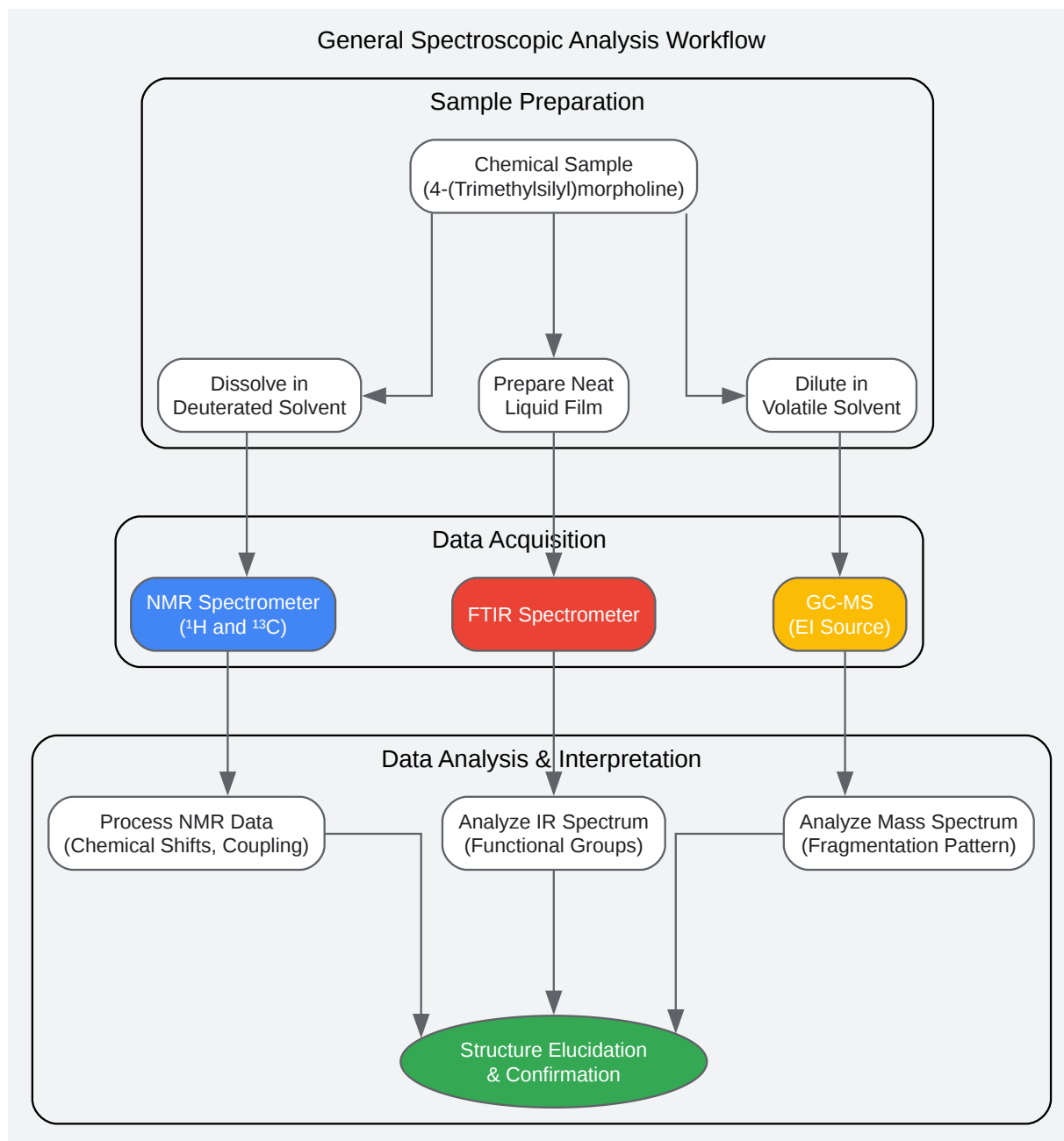
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **4-(Trimethylsilyl)morpholine** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **4-(Trimethylsilyl)morpholine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Trimethylsilyl)morpholine**.



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Caption: Workflow for Spectroscopic Analysis.

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